O-Desmethyl ranolazine
Description
Origin and Identification as a Major Ranolazine (B828) Metabolite (CVT-2514, RS-88390)
O-Desmethyl ranolazine, also known by its developmental codes CVT-2514 and RS-88390, is the product of the O-demethylation of ranolazine. This metabolic transformation is a primary pathway for ranolazine's breakdown in the human body. nih.gov The identification of this compound as a major metabolite has been confirmed through various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS). nih.gov
The formation of this compound primarily occurs in the liver, catalyzed by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. caymanchem.comsapphirebioscience.commedchemexpress.com Studies have shown that this compound is one of several key metabolites of ranolazine, with its plasma concentrations being significant relative to the parent drug. managedhealthcareexecutive.comahajournals.org In fact, at steady state, the concentration of CVT-2514 can represent a substantial portion of the parent drug levels. managedhealthcareexecutive.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Systematic Name | N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]-1-piperazineacetamide scbt.com |
| CAS Number | 172430-45-4 caymanchem.comscbt.com |
| Synonyms | CVT-2514, RS-88390 caymanchem.comscbt.com |
| Molecular Formula | C23H31N3O4 scbt.com |
| Molecular Weight | 413.51 g/mol scbt.com |
Contextual Significance in Drug Metabolism and Disposition Studies
For instance, inhibitors or inducers of the CYP3A4 enzyme can alter the rate of formation of this compound, thereby affecting the plasma concentrations of both the metabolite and the parent drug, ranolazine. ahajournals.org This is a critical consideration in clinical settings where ranolazine may be co-administered with other medications.
Furthermore, understanding the disposition of this compound, including its distribution and elimination, is essential for a complete picture of how the body processes ranolazine. fda.govresearchgate.net In vitro studies have investigated the plasma protein binding of this compound, revealing that it is approximately 70% to 75% bound to plasma proteins. fda.gov This information is crucial for interpreting its pharmacological activity and potential for interactions.
Table 2: Key Research Findings on this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Metabolic Pathway | Formed via O-demethylation of ranolazine, primarily by the CYP3A4 enzyme. | nih.govcaymanchem.com |
| Metabolite Level | Represents a significant portion (around 33%) of parent drug levels at steady state. | managedhealthcareexecutive.com |
| Drug Interactions | Its formation is influenced by CYP3A4 inhibitors and inducers, impacting ranolazine levels. | ahajournals.org |
| Plasma Protein Binding | Approximately 70-75% bound to human plasma proteins. | fda.gov |
| Enzyme Inhibition | In vitro studies show that this compound can inhibit CYP2D6. | fda.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKNELUBGGUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675815 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172430-45-4 | |
| Record name | O-Desmethyl ranolazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYL RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G2S752Q5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways Governing O Desmethyl Ranolazine Formation
Glucuronidation of o-Desmethyl Ranolazine (B828)
A key conjugation pathway for o-Desmethyl ranolazine is glucuronidation. nih.gov In this process, glucuronic acid is attached to the metabolite, forming this compound β-D-glucuronide. scbt.commolcan.combiosynth.com This conjugated metabolite has been identified in studies of ranolazine metabolism. nih.gov
Primary Involvement of CYP3A4 in Ranolazine O-Demethylation
Other Identified and Unidentified Conjugates
In addition to glucuronidation, research has indicated the presence of other, unidentified conjugates of this compound. nih.gov The exact structures and pathways leading to these other conjugates are not as well-characterized as the glucuronide conjugate.
Comparative Analysis of Ranolazine Metabolic Routes and Metabolite Profiles
Enzyme Inhibition Profile
Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A, CYP2D6)
In vitro studies have demonstrated that this compound is a weak inhibitor of the cytochrome P450 enzyme CYP3A. fda.gov Along with its parent compound, ranolazine, it also acts as a moderate inhibitor of another key enzyme in drug metabolism, CYP2D6. fda.gov Ranolazine itself is primarily metabolized by CYP3A4 and to a lesser degree by CYP2D6. nih.govfda.gov The inhibitory effects of its metabolites on these enzymes can contribute to the drug interaction profile of ranolazine.
Modulation of Drug Transporters (e.g., P-glycoprotein)
This compound, in conjunction with ranolazine, is recognized as a moderate inhibitor of P-glycoprotein (P-gp). fda.gov P-glycoprotein is an important drug transporter that affects the absorption and distribution of many medications. nih.gov The inhibition of P-gp by ranolazine and its metabolites can lead to increased plasma concentrations of other drugs that are substrates of this transporter, such as digoxin. fda.govnih.gov
Quantitative Assessment of Inhibitory Potency (e.g., IC50 values against CYP2D6 substrates)
The inhibitory potential of this compound on CYP2D6 has been quantified using in vitro studies with human liver microsomes. When tested against the metabolism of metoprolol, a known CYP2D6 substrate, to its primary metabolite, alpha-hydroxymetoprolol (B22152), this compound (referred to as CVT-2514 in the study) exhibited an IC50 value of 830 µM. researchgate.net For comparison, the parent compound, ranolazine, showed an IC50 of 608 µM in the same study. researchgate.net These high IC50 values suggest a relatively weak inhibitory effect on CYP2D6 at therapeutic concentrations. researchgate.net
Table 1: IC50 Values for Inhibition of Metoprolol Metabolism by Ranolazine and this compound
| Compound | IC50 (µM) |
| Ranolazine | 608 |
| This compound (CVT-2514) | 830 |
Data sourced from a study using human liver microsomes to assess the inhibition of alpha-hydroxymetoprolol formation. researchgate.net
Investigation of Ion Channel Modulatory Effects (if any)
While the parent compound, ranolazine, is known to inhibit the late sodium current (INa) and the rapidly activating delayed rectifier potassium current (IKr), with IC50 values of approximately 6 µM and 12 µM respectively, specific data on the direct ion channel modulatory effects of this compound is not extensively detailed in the provided search results. medchemexpress.comnih.gov The primary mechanism of ranolazine's antianginal effect is attributed to the inhibition of the late sodium current. fda.goveuropa.eu
Evaluation of Other Potential Pharmacodynamic Activities (if any)
The available information focuses primarily on the enzyme and transporter inhibition profile of this compound. While ranolazine has been investigated for various pharmacodynamic effects, including the modulation of fatty acid oxidation, the distinct pharmacodynamic activities of its o-desmethyl metabolite are not well-characterized in the provided search results. medchemexpress.com The pharmacological activity of ranolazine's metabolites has not been fully elucidated. fda.govdrugbank.com
Advanced Bioanalytical Methodologies for Quantification of O Desmethyl Ranolazine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of o-Desmethyl ranolazine (B828). Its high sensitivity and specificity allow for precise measurement even at low concentrations in complex biological matrices.
LC-MS/MS methods have been successfully developed and validated for the quantification of o-Desmethyl ranolazine in a range of biological fluids. researchgate.net In forensic toxicology cases, for instance, a quantitative analysis was performed to determine the concentration of this compound in cardiac blood, femoral blood, bile, and vitreous humor. researchgate.net The concentrations measured in one such case were 10.7 µg/mL in cardiac blood, 9.6 µg/mL in femoral blood, 11.1 µg/mL in bile, and 11.4 µg/mL in vitreous humor. researchgate.net
Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netnih.gov Sample preparation often utilizes protein precipitation with solvents like methanol (B129727), which is a simple and rapid technique suitable for high-throughput analysis. researchgate.netnih.gov Chromatographic separation is commonly achieved on C18 or cyano columns, with mobile phases consisting of acetonitrile (B52724) or methanol mixed with an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid to ensure good peak shape and ionization efficiency. researchgate.net
Detection is performed using a triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode for high selectivity. researchgate.net Validation of these methods is performed according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability in the specific matrix. europa.eupmda.go.jp For example, a method for the simultaneous determination of ranolazine and its three metabolites, including this compound, was validated in human plasma, demonstrating the feasibility of comprehensive metabolic profiling. researchgate.net
Table 1: Example of LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Sample Preparation | Protein Precipitation (Methanol) | researchgate.netnih.gov |
| Chromatography | Gemini C18 column (50 mm × 2.0 mm, 5 µm) | researchgate.net |
| Mobile Phase | Gradient elution with Methanol and 5 mM Ammonium Acetate | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative Ion Mode | researchgate.net |
| Detection | Multiple Reaction Monitoring (MRM) | researchgate.net |
High-Throughput and Sensitivity Considerations
For clinical pharmacokinetic studies and bioequivalence trials, high-throughput analysis is essential. Methodologies are designed with rapid run times and simplified sample preparation to accommodate large numbers of samples. nih.gov The use of ultra-high-performance liquid chromatography (U-HPLC) can significantly shorten analysis time without compromising separation efficiency. ajpaonline.com
Sensitivity is another critical factor, defined by the lower limit of quantification (LLOQ). An enantioselective LC-MS/MS method developed for this compound achieved an LLOQ of 10 ng/mL for each enantiomer in a microsomal matrix. ufs.brnih.govtandfonline.com This level of sensitivity is adequate for in vitro metabolism studies and can be adapted for in vivo pharmacokinetic analysis. ufs.brnih.gov The development of highly sensitive assays ensures that the full concentration-time profile of the metabolite can be accurately characterized.
Enantioselective Analytical Techniques
Ranolazine is administered as a racemate, a 1:1 mixture of its two enantiomers. ufs.br Consequently, this compound is also a chiral molecule. Enantioselective analytical methods are necessary to investigate potential stereoselectivity in the metabolism and pharmacokinetics of ranolazine.
The separation of this compound enantiomers is achieved using chiral chromatography. ufs.brnih.gov A key strategy involves the use of a chiral stationary phase (CSP) capable of distinguishing between the enantiomers. Researchers have successfully employed a Chiralcel OD-H® column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector, for the simultaneous analysis of the enantiomers of both ranolazine and this compound. ufs.brnih.govtandfonline.com
The separation was optimized using a normal-phase mobile phase consisting of hexane (B92381) and ethanol (B145695) (60/40, v/v) with a small amount of diethylamine (B46881) (DEA) as a basic additive to improve peak shape and resolution. ufs.br This approach allowed for the baseline separation of the enantiomers in approximately 17 minutes. ufs.br
Table 2: Chiral Separation Method for this compound Enantiomers
| Parameter | Condition | Reference |
| Analytical Column | Chiralcel OD-H® (150 × 4.6 mm, 5 µm) | ufs.brnih.govtandfonline.com |
| Mobile Phase | Hexane:Ethanol (60/40, v/v) with 0.05% Diethylamine | ufs.br |
| Flow Rate | 1.0 mL/min | ufs.br |
| Detection | LC-MS/MS | ufs.brnih.govtandfonline.com |
Stereospecific Quantification in In Vitro and In Vivo Models
The application of enantioselective methods has provided insights into the stereospecific nature of ranolazine's metabolism. An enantioselective bioanalytical method was developed and applied to study the in vitro metabolism of ranolazine using rat liver microsomes. ufs.brnih.govbvsalud.org This study demonstrated that the metabolism of ranolazine to this compound is indeed enantioselective. ufs.brnih.gov
The method was validated for its intended use, with linearity established over a concentration range of 10 to 1000 ng/mL for each this compound enantiomer. ufs.brnih.govtandfonline.com Such stereospecific quantification is vital because enantiomers of a drug can exhibit different pharmacological activities and metabolic fates, which has significant implications for drug efficacy and safety. nih.gov
Application of Novel Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction, Coated Blade Spray)
To improve efficiency and reduce environmental impact, novel microextraction techniques are being integrated into bioanalytical workflows. These methods minimize the use of organic solvents and can simplify sample preparation. mdpi.com
One such technique, dispersive liquid-liquid microextraction (DLLME), has been successfully applied to the enantioselective analysis of this compound from rat liver microsomal fractions. ufs.brnih.govtandfonline.com In this procedure, a mixture of an extraction solvent (chloroform) and a disperser solvent (acetone) is rapidly injected into the aqueous sample. ufs.brnih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte from the sample matrix into the organic phase. ufs.br The DLLME method showed good recoveries of approximately 45% for the enantiomers of this compound. ufs.brnih.govtandfonline.com
Coated Blade Spray (CBS) is another innovative technique that combines sample preparation and direct ionization for mass spectrometry. restek.comresearchgate.net A small, sword-shaped stainless-steel blade is coated with a sorptive phase to extract analytes from a sample. restek.comnih.govmdpi.com After extraction, the blade is washed, a small amount of solvent is applied for desorption, and the device is interfaced directly with a mass spectrometer for analysis via electrospray ionization. restek.commdpi.com While a specific application for this compound has not been reported, CBS has proven effective for the rapid screening and quantification of various drugs in complex biological matrices like oral fluid and brain tissue, demonstrating its potential for high-throughput bioanalysis. restek.comnih.gov
Pharmacokinetic and Pharmacodynamic Investigations of O Desmethyl Ranolazine in Research Models
In Vitro Metabolism Studies Using Hepatic Microsomes and Other Enzyme Systems
Research has demonstrated that the metabolism of ranolazine (B828) in liver microsomes from animal models such as mice, rats, and dogs is qualitatively similar to that observed in humans, with O-demethylation being a conserved pathway. tandfonline.com An enantioselective bioanalytical method was developed to study the chiral properties of ranolazine and o-Desmethyl ranolazine in rat liver microsomal fractions, revealing that the in vitro metabolism of ranolazine is enantioselective. ufs.brnih.gov This suggests that the formation of this compound can differ between the enantiomers of the parent drug.
Further investigations have confirmed that while CYP3A4 is the major isoform for ranolazine's oxidative metabolism, CYP2D6 is specifically responsible for the O-demethylation reaction. tandfonline.com This enzymatic specificity is a critical factor in understanding the variability of this compound formation among individuals.
Preclinical Pharmacokinetic Studies in Animal Models
Preclinical studies in animal models provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and their metabolites before human trials.
Absorption, Distribution, and Elimination Characteristics
In animal studies, ranolazine has shown variable absorption and extensive metabolism. hres.ca A study in rats investigated the pharmacokinetics of ranolazine and its major metabolite, CVT-2738, though concentrations of the metabolite were below the limit of detection in this particular study. nih.gov Another study in rats treated with ranolazine showed that fasting plasma glucose levels were significantly lower, suggesting a potential pharmacodynamic effect of the drug or its metabolites in a diabetic model. researchgate.net The volume of distribution (Vd) and clearance (CL) of ranolazine were found to be significantly higher in diabetic rats compared to non-diabetic rats. nih.gov
Metabolite-to-Parent Drug Ratios
The metabolite-to-parent drug ratio, typically calculated by dividing the Area Under the Curve (AUC) of the metabolite by the AUC of the parent drug, is a key parameter in assessing metabolite exposure. allucent.com In a study involving pooled human plasma, semi-quantitative analysis revealed that among twelve studied metabolites of ranolazine, four had AUCs exceeding 10% of the ranolazine AUC. nih.govresearchgate.net This indicates that this compound is a significant circulating metabolite. The formation of this compound is a primary metabolic pathway, alongside N-dealkylation and O-dearylation. nih.govresearchgate.net
Clinical Pharmacokinetic Studies in Human Subjects
Clinical studies in humans are essential to understand the real-world pharmacokinetics of a drug and its metabolites, including factors that can influence their systemic concentrations.
Metabolite Exposure and Systemic Concentrations
Following oral administration in humans, ranolazine is extensively metabolized, with less than 5% of the dose excreted unchanged. europa.euresearchgate.net O-demethylation is one of the primary metabolic pathways. europa.eunih.gov In healthy individuals, after a single oral dose of [14C]-ranolazine, ranolazine itself accounted for about 13% of the radioactivity in plasma, indicating the presence of numerous metabolites. europa.eu
A fatal overdose case provided quantitative data on the distribution of ranolazine and this compound in various biological fluids. The concentrations of this compound were found to be significant, highlighting its substantial presence in the body, particularly in bile. researchgate.net
Table 1: Postmortem Concentrations of Ranolazine and this compound
| Biological Fluid | Ranolazine Concentration (μg/mL) | This compound Concentration (μg/mL) |
|---|---|---|
| Cardiac Blood | 19.5 | 10.7 |
| Femoral Blood | 12.3 | 9.6 |
| Bile | 0.87 | 11,103 |
| Vitreous Humor | 15.4 | 11.4 |
Data from a case report of a fatal overdose. researchgate.net
Influence of Genetic Polymorphisms on o-Demethylation (e.g., CYP2D6 Phenotypes)
The enzyme responsible for the O-demethylation of ranolazine to this compound is CYP2D6. tandfonline.commedscape.com Genetic variations, or polymorphisms, in the CYP2D6 gene can lead to different enzyme activity levels, categorizing individuals into phenotypes such as poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultrarapid metabolizers. mdpi.comnih.gov
The influence of CYP2D6 polymorphisms on the metabolism of other drugs that undergo O-demethylation, such as tramadol, has been well-documented, showing a high correlation between tramadol-O-demethylation and sparteine (B1682161) oxidation, a probe for CYP2D6 activity. nih.gov This further supports the critical role of CYP2D6 in such metabolic reactions and the potential for significant inter-individual variability in the formation of this compound based on genetic makeup.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ranolazine |
| CVT-2738 |
| Sparteine |
| Tramadol |
Clinical and Toxicological Relevance of O Desmethyl Ranolazine in Disease and Overdose Contexts
Role as a Biomarker for Ranolazine (B828) Metabolism and Exposure
O-Desmethyl ranolazine, also identified as CVT-2514, is one of the primary metabolites formed during the biotransformation of ranolazine. medchemexpress.comresearchgate.netcaymanchem.com The metabolism of ranolazine is extensive and occurs predominantly in the liver and gastrointestinal tract. drugbank.com The primary enzymatic pathway responsible for the O-demethylation of ranolazine to form this compound is the cytochrome P450 3A4 (CYP3A4) enzyme system, with a lesser contribution from the CYP2D6 isoform. researchgate.netdrugbank.comufs.br
Given that ranolazine is heavily metabolized, with less than 5% of the parent drug excreted unchanged, the measurement of its metabolites is essential for understanding its pharmacokinetics in an individual. researchgate.netdrugbank.com The presence and concentration of this compound in plasma or urine can serve as a reliable biomarker for several factors:
Ranolazine Exposure: It confirms the administration and absorption of the parent drug.
Metabolic Activity: The ratio of the metabolite to the parent drug can provide insights into the activity of CYP3A4 and CYP2D6 enzymes. This is clinically important as inhibitors or inducers of these enzymes can significantly alter ranolazine plasma concentrations, potentially leading to adverse effects or reduced efficacy. europa.eupdr.net For instance, potent CYP3A4 inhibitors are contraindicated with ranolazine use because they can dramatically increase its levels. europa.eu
Contribution to Overall Pharmacological Effects in Therapeutic Scenarios (if any)
The primary mechanism of action of ranolazine is the inhibition of the late inward sodium current (INa) in cardiac cells. patsnap.comwikipedia.orgsmw.ch This action reduces the intracellular sodium and subsequent calcium overload, which is thought to improve myocardial relaxation and reduce oxygen demand without significantly altering heart rate or blood pressure. patsnap.comcda-amc.ca
Assessment in Acute Overdose Scenarios and Postmortem Toxicology
In cases of acute ranolazine overdose, the assessment of both the parent drug and its major metabolites like this compound is critical for toxicological evaluation. researchgate.netresearcher.life Intentional overdoses of ranolazine, while not common, have been reported with fatal outcomes. europa.euresearchgate.net The analysis of postmortem specimens provides invaluable data for determining the cause of death and understanding the drug's distribution at toxic concentrations. researchgate.netresearcher.life
Forensic toxicology relies on the quantitative analysis of drugs and their metabolites in various biological specimens to establish their role in a fatality. In a documented case of a fatal intentional overdose of ranolazine, a quantitative analysis was performed to determine the concentrations of both ranolazine and this compound in various postmortem biological fluids. researchgate.netresearcher.life
The distribution of this compound in this case highlights its presence in significant concentrations throughout the body, with a particularly high accumulation in the bile. researchgate.netresearcher.life
Table 1: Postmortem Concentrations of this compound in a Fatal Overdose Case
| Biological Fluid | Concentration (μg/mL) |
|---|---|
| Cardiac Blood | 10.7 researchgate.net |
| Femoral Blood | 9.6 researchgate.net |
| Vitreous Humor | 11.4 researchgate.net |
This interactive table is based on data from a published case report. researchgate.netresearcher.life
High doses of ranolazine are known to cause significant toxicity. nih.gov Clinical manifestations of overdose include dizziness, nausea, vomiting, tremors, unsteady gait, hallucinations, diplopia, lethargy, and syncope. drugbank.comeuropa.eunih.gov A critical toxic effect of ranolazine is the dose-dependent prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias. wikipedia.orgnih.gov
Emerging Research Areas and Future Directions for O Desmethyl Ranolazine
Exploration of Unidentified or Minor Metabolic Pathways
Ranolazine (B828) undergoes extensive metabolism in the body, with O-demethylation by the cytochrome P450 (CYP) 3A4 enzyme being a major pathway leading to the formation of o-Desmethyl ranolazine. tga.gov.aumedchemexpress.com However, the metabolic journey of this compound itself is not fully mapped out. Studies have indicated that after its formation, this compound is further metabolized. nih.gov One identified secondary metabolic route is conjugation, including the formation of a glucuronide conjugate. nih.gov
The existence of "unidentified conjugates" of hydroxylated ranolazine metabolites suggests that there are still uncharted territories in the metabolic cascade of ranolazine and its derivatives. nih.gov Future research will likely focus on identifying these unknown metabolites and the enzymatic pathways responsible for their formation. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be instrumental in characterizing the structures of these minor metabolites. A deeper understanding of the complete metabolic profile of this compound is crucial for a comprehensive assessment of its disposition and potential for accumulation in the body.
Investigation of Independent Pharmacological or Toxicological Activities
A significant gap in the current knowledge is the independent pharmacological and toxicological profile of this compound. The prevailing assumption has been that the pharmacological activity resides primarily with the parent drug, ranolazine. However, it is well-established that metabolites can possess their own intrinsic activity, which can be similar to, different from, or even antagonistic to the parent compound. To date, the activity of ranolazine metabolites has not been fully elucidated. drugbank.com
Future investigations are expected to focus on characterizing the independent effects of this compound. This includes assessing its affinity for and activity at various pharmacological targets, including the late sodium current (INa) which is the primary target of ranolazine. Furthermore, evaluating its potential for off-target effects is equally important.
The toxicological profile of this compound is another critical area of research. A case report of a fatal ranolazine overdose documented significant postmortem concentrations of this compound, highlighting its potential contribution to toxicity in overdose situations. researchgate.net Future toxicological studies will need to determine the acute and chronic toxicity of this compound, including its potential for cardiotoxicity, hepatotoxicity, and other adverse effects.
Potential for Drug-Drug Interaction Implications Beyond Parent Compound
Drug-drug interactions (DDIs) are a major consideration in clinical practice. While the DDI profile of ranolazine is well-documented, the contribution of its metabolites, such as this compound, is an area requiring further exploration. In vitro studies have shown that ranolazine and its O-demethylated metabolite are weak inhibitors of CYP3A and moderate inhibitors of CYP2D6 and P-glycoprotein (P-gp). medscape.com
This finding is significant as it suggests that this compound could independently contribute to DDIs. For instance, its inhibitory effect on CYP2D6 and P-gp could lead to increased plasma concentrations of co-administered drugs that are substrates of these enzymes and transporters. This could have clinically relevant consequences, especially for drugs with a narrow therapeutic index.
Future research should aim to:
Quantify the inhibitory and inductive potential of this compound on a wider range of CYP enzymes and drug transporters.
Investigate the clinical significance of these interactions through in vivo studies.
Determine if the DDI profile of this compound differs significantly from that of ranolazine, which could necessitate separate clinical recommendations.
Development of Predictive Models for Metabolite Exposure and Impact
To better anticipate the clinical relevance of this compound, the development of predictive models for its exposure and impact is a crucial future direction. Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool that can simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in virtual populations. nih.govnih.govmdpi.com
While a population pharmacokinetic model has been developed for ranolazine, there is a need for specific PBPK models that incorporate the formation and elimination of this compound. tga.gov.au Such models could be used to:
Predict the plasma and tissue concentrations of this compound under various physiological and pathological conditions (e.g., renal or hepatic impairment).
Simulate the impact of genetic polymorphisms in metabolizing enzymes (e.g., CYP3A4, CYP2D6) on metabolite levels.
Forecast the magnitude of DDIs involving this compound.
Link predicted exposures to potential pharmacological or toxicological effects.
The development and validation of robust PBPK models for this compound will be a significant step towards personalized medicine, allowing for a more precise prediction of its behavior in individual patients and helping to optimize the safe and effective use of ranolazine.
Q & A
Q. How can researchers ensure reproducibility in quantifying this compound in complex matrices?
- Methodological Answer : Follow ISO 15189 guidelines for method validation. Perform matrix effect assessments using post-column infusion studies. Participate in external quality assurance (EQA) programs to benchmark laboratory performance. Publish detailed LC-MS/MS parameters (e.g., column type, ion source settings) to enable cross-lab replication .
Safety and Handling in Laboratory Settings
Q. What safety protocols are essential for handling this compound in preclinical studies?
- Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of particulates. Wear nitrile gloves and chemical-resistant lab coats. Store the compound in airtight containers at -20°C, and monitor stability via periodic LC-MS purity checks. Dispose of waste via incineration to prevent environmental contamination .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
